molecular formula C49H76O19 B12425452 Isoescin Ie

Isoescin Ie

Cat. No.: B12425452
M. Wt: 969.1 g/mol
InChI Key: WZAAXYBBKLYKDH-SDDXPSMISA-N
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Description

Isoescin Ie is a derivative of Aescine, a natural mixture of triterpene saponins extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is known for its various pharmacological properties, including anti-inflammatory, anti-edematous, and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoescin Ie can be synthesized through the extraction and purification of Aescine from horse chestnut seeds. The process involves the use of solvents such as methanol and acetonitrile, followed by chromatographic techniques to isolate this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from horse chestnut seeds. The seeds are first ground into a fine powder, and then subjected to solvent extraction. The extract is then purified using chromatographic methods to obtain this compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Isoescin Ie undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified pharmacological activities .

Scientific Research Applications

Isoescin Ie has a wide range of scientific research applications:

Mechanism of Action

Isoescin Ie exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

  • Escin Ia
  • Escin Ib
  • Isoescin Ia
  • Isoescin Ib

Comparison: Isoescin Ie is unique due to its specific molecular structure and pharmacological profile. While Escin Ia and Escin Ib are also derived from horse chestnut seeds and share similar anti-inflammatory properties, this compound has shown distinct anti-cancer activities. Isoescin Ia and Isoescin Ib are isomers of this compound, with slight differences in their molecular structures and biological activities .

Properties

Molecular Formula

C49H76O19

Molecular Weight

969.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C49H76O19/c1-10-22(2)41(62)68-39-38(59)49(21-63-23(3)52)25(17-44(39,4)5)24-11-12-28-45(6)15-14-30(46(7,20-51)27(45)13-16-47(28,8)48(24,9)18-29(49)53)65-43-37(34(57)33(56)36(66-43)40(60)61)67-42-35(58)32(55)31(54)26(19-50)64-42/h10-11,25-39,42-43,50-51,53-59H,12-21H2,1-9H3,(H,60,61)/b22-10+/t25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36-,37+,38-,39-,42-,43+,45-,46+,47+,48+,49-/m0/s1

InChI Key

WZAAXYBBKLYKDH-SDDXPSMISA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)COC(=O)C)O

Origin of Product

United States

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